molecular formula C12H18BrClN2O2S B2936507 1-((3-Bromophenyl)sulfonyl)-N-methylpiperidin-4-amine hydrochloride CAS No. 1353978-50-3

1-((3-Bromophenyl)sulfonyl)-N-methylpiperidin-4-amine hydrochloride

Cat. No.: B2936507
CAS No.: 1353978-50-3
M. Wt: 369.7
InChI Key: SIRHIGDWLMRYCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((3-Bromophenyl)sulfonyl)-N-methylpiperidin-4-amine hydrochloride (CAS: 1353978-50-3) is a piperidine derivative featuring a 3-bromophenyl sulfonyl group and an N-methyl substituent. The compound’s molecular formula is inferred as C₁₂H₁₆BrClN₂O₂S, with a molecular weight of approximately 367.5 g/mol based on structural analysis .

Properties

IUPAC Name

1-(3-bromophenyl)sulfonyl-N-methylpiperidin-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2O2S.ClH/c1-14-11-5-7-15(8-6-11)18(16,17)12-4-2-3-10(13)9-12;/h2-4,9,11,14H,5-8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIRHIGDWLMRYCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCN(CC1)S(=O)(=O)C2=CC(=CC=C2)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((3-Bromophenyl)sulfonyl)-N-methylpiperidin-4-amine hydrochloride typically involves multiple steps:

  • Formation of the Piperidine Ring:

    • Starting with a suitable piperidine precursor, the ring is functionalized to introduce the necessary substituents.
    • Common reagents include piperidine, bromobenzene, and sulfonyl chloride.

Chemical Reactions Analysis

Types of Reactions: 1-((3-Bromophenyl)sulfonyl)-N-methylpiperidin-4-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the sulfonyl group to a sulfide.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-((3-Bromophenyl)sulfonyl)-N-methylpiperidin-4-amine hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders.

    Biological Studies: The compound is used in studies investigating the interaction of sulfonyl-containing molecules with biological targets.

    Chemical Biology: It is employed in the design of chemical probes for studying enzyme functions and signaling pathways.

    Industrial Applications: The compound’s unique structure makes it useful in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 1-((3-Bromophenyl)sulfonyl)-N-methylpiperidin-4-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, potentially inhibiting their activity. The bromophenyl group may enhance binding affinity through hydrophobic interactions, while the piperidine ring provides structural stability.

Comparison with Similar Compounds

Key Structural and Physicochemical Differences

The table below highlights critical differences between the target compound and selected analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents CAS Number Key Features
1-((3-Bromophenyl)sulfonyl)-N-methylpiperidin-4-amine hydrochloride C₁₂H₁₆BrClN₂O₂S* ~367.5 3-Bromophenyl sulfonyl, N-methyl 1353978-50-3 High lipophilicity due to bromine; potential for strong van der Waals interactions.
1-((4-Fluorophenyl)sulfonyl)-N-methylpiperidin-4-amine hydrochloride C₁₂H₁₆ClFN₂O₂S† ~338.8 4-Fluorophenyl sulfonyl, N-methyl Not provided Fluorine’s electronegativity may enhance polarity and metabolic stability.
[1-(3-Chlorophenyl)ethyl]-piperidin-4-amine hydrochloride C₁₃H₁₉Cl₂N₂‡ ~273.2 3-Chlorophenyl ethyl 71825-24-6 Chlorine substituent and ethyl chain may reduce steric hindrance.
1-(3-Methoxy-4-nitrophenyl)piperidin-4-amine hydrochloride C₁₂H₁₈ClN₃O₃ 287.74 3-Methoxy, 4-nitro Not provided Nitro group increases electron-withdrawing effects; methoxy enhances solubility.
1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-amine hydrochloride C₉H₁₇ClN₄O₂S 296.83 1-Methylpyrazole sulfonyl 1333799-16-8 Heterocyclic sulfonyl group may alter binding affinity.

*Inferred from structural analysis; †Deduced from ; ‡Calculated based on CAS 71825-24-6.

Functional Group Analysis

  • Chlorine in [1-(3-Chlorophenyl)ethyl]-piperidin-4-amine hydrochloride offers moderate electronegativity, balancing polarity and steric effects .
  • Sulfonyl Group Variations :

    • The 3-bromophenyl sulfonyl group in the target compound provides a bulky aromatic moiety, likely favoring interactions with hydrophobic receptor pockets.
    • Pyrazole sulfonyl () introduces a nitrogen-rich heterocycle, which could enhance hydrogen-bonding capacity .
  • N-Substituents :

    • N-Methyl groups (target compound and ) may protect against oxidative metabolism, improving plasma half-life compared to unsubstituted amines (e.g., ) .

Pharmacological Implications (Inferred)

While direct pharmacological data are absent in the provided evidence, structural trends suggest:

  • The 3-bromophenyl sulfonyl group may enhance target binding affinity in hydrophobic environments, such as CNS receptors, compared to fluorophenyl or pyrazole analogs.
  • Nitro and methoxy groups () could improve water solubility but reduce blood-brain barrier penetration due to increased polarity .

Q & A

Basic: What are the standard synthetic routes for preparing 1-((3-Bromophenyl)sulfonyl)-N-methylpiperidin-4-amine hydrochloride?

The compound is typically synthesized via sulfonylation of the piperidine amine precursor. A common approach involves reacting N-methylpiperidin-4-amine with 3-bromobenzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane), followed by hydrochloride salt formation. Key steps include:

  • Amine protection : Ensuring the secondary amine in piperidine is appropriately protected if competing reactive sites exist.
  • Sulfonylation : Monitoring reaction completion via TLC or LC-MS to confirm sulfonyl group attachment .
  • Purification : Use of recrystallization or column chromatography to isolate the hydrochloride salt.

Basic: How is the compound structurally characterized in academic research?

Characterization involves:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm the piperidine ring, sulfonyl group, and bromophenyl substituent. For example, the deshielded proton signals near δ 3.0–3.5 ppm indicate the N-methyl group .
  • Mass spectrometry : High-resolution MS (HRMS) to verify the molecular ion peak (e.g., [M+H]+^+ at m/z 377.05 for C12_{12}H16_{16}BrN2_2O2_2S) .
  • Elemental analysis : Confirming Cl^- content in the hydrochloride salt .

Advanced: What experimental design strategies optimize yield in large-scale synthesis?

Optimization requires:

  • DoE (Design of Experiments) : Systematic variation of reaction parameters (e.g., temperature, stoichiometry) to identify critical factors. For sulfonylation, excess sulfonyl chloride (1.2–1.5 eq) and controlled pH (8–9) improve yield .
  • Kinetic studies : Monitoring intermediate stability; for example, ensuring the sulfonyl chloride does not hydrolyze prematurely in aqueous conditions .
  • Scale-up considerations : Solvent selection (e.g., THF for better solubility) and avoiding exothermic side reactions during salt formation .

Advanced: How do researchers analyze its stability under varying storage conditions?

Stability protocols include:

  • Forced degradation studies : Exposing the compound to heat (40–60°C), humidity (75% RH), and light (UV/visible) to identify degradation products via HPLC. The bromophenyl group may undergo photolytic debromination, requiring amber glass storage .
  • Long-term stability : Accelerated aging at -20°C vs. room temperature, with periodic LC-MS analysis. Hydrochloride salts generally exhibit ≥5-year stability at -20°C in inert atmospheres .

Advanced: What methodologies resolve contradictions in biological activity data across studies?

Discrepancies often arise from assay conditions or impurity profiles. Mitigation strategies:

  • Standardized bioassays : Repeating assays with a common reference standard (e.g., ≥98% purity verified by HPLC) to control batch variability .
  • Impurity profiling : Identifying byproducts (e.g., des-bromo derivatives) via LC-MS and testing their activity in parallel .
  • Dose-response validation : Using multiple cell lines or animal models to confirm target specificity (e.g., receptor binding vs. off-target effects) .

Basic: What analytical techniques quantify the compound in complex matrices?

  • Reverse-phase HPLC : C18 columns with UV detection at 255 nm (λmax_{max} for bromophenyl absorption) and mobile phases like acetonitrile/water (0.1% TFA) .
  • LC-MS/MS : For trace quantification in biological samples, using MRM transitions specific to the molecular ion .

Advanced: How is computational chemistry applied to study its pharmacokinetic properties?

  • Molecular docking : Predicting binding affinity to targets like serotonin receptors using software (AutoDock, Schrödinger). The sulfonyl group may hydrogen bond with active site residues .
  • ADMET prediction : Tools like SwissADME estimate logP (~2.5) and blood-brain barrier permeability, critical for CNS-targeted studies .

Advanced: What environmental impact assessments are relevant for lab-scale use?

  • Fate studies : Evaluating biodegradability (e.g., OECD 301D) and hydrolysis rates. The sulfonamide group may persist in aquatic systems, requiring neutralization protocols .
  • Waste management : Halogenated byproducts (e.g., brominated intermediates) necessitate incineration or specialized disposal .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.